molecular formula C16H14N2O3 B8307028 2-(3,5-Dimethoxyphenyl)quinazoline-4(3H)-one

2-(3,5-Dimethoxyphenyl)quinazoline-4(3H)-one

Cat. No. B8307028
M. Wt: 282.29 g/mol
InChI Key: GGOWAPMNHOQUBZ-UHFFFAOYSA-N
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Patent
US06479499B1

Procedure details

According to the preparation of 42, 3,5-dimethoxybenzaldehyde (40) (1.2 g, 7.3 mmol) was used to afford 49 (1.7 g, 84.0%) as pale yellow needles.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Yield
84%

Identifiers

REACTION_CXSMILES
COC1C=CC=CC=1C1[NH:18][C:17](=[O:19])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=1.[CH3:20][O:21][C:22]1[CH:23]=[C:24]([CH:27]=[C:28]([O:30][CH3:31])[CH:29]=1)[CH:25]=O>>[CH3:20][O:21][C:22]1[CH:23]=[C:24]([C:25]2[NH:18][C:17](=[O:19])[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:10]=2)[CH:27]=[C:28]([O:30][CH3:31])[CH:29]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)C1=NC2=CC=CC=C2C(N1)=O
Name
Quantity
1.2 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)C1=NC2=CC=CC=C2C(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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